molecular formula C17H19N7O B2685011 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2177061-05-9

2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No. B2685011
CAS RN: 2177061-05-9
M. Wt: 337.387
InChI Key: HEKNUTFJEMYBTR-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that have a five-membered ring of two carbon atoms and three nitrogen atoms . They are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Pyridazines, on the other hand, are a class of organic compounds with a six-membered ring with two nitrogen atoms and four carbon atoms. The compound you mentioned seems to be a complex molecule that includes these structures.


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles and pyridazines has been studied extensively. They can manifest substituents around a core scaffold in defined three-dimensional (3D) representations . This ability makes them a much précised pharmacophore with a bioactive profile, as they can make specific interactions with different target receptors .


Chemical Reactions Analysis

1,2,4-Triazoles and pyridazines can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The discovered reaction expands the arsenal of functionalization of heteroaromatic dinitromethanides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and pyridazines can vary widely depending on their specific structures and substituents. For example, some compounds show weak luminescent properties in solution . They can also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .

Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

The synthesis and structural analysis of heterocyclic compounds similar to the specified chemical involve complex organic synthesis methods, including the use of specific reagents and catalysts to construct the heterocyclic framework. For instance, a study detailed the synthesis of pyridazine analogs using a combination of 2-(4-chloro-3 methylphenoxy) acetic acid and 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by further reactions to achieve the desired compound. The synthesized compounds were characterized using spectroscopic techniques (IR, NMR, LC-MS), XRD technique, and explored through DFT calculations and Hirshfeld surface analysis to understand their molecular geometry, electronic structure, and intermolecular interactions (Hamdi Hamid Sallam et al., 2021).

Applications in Developing New Heterocyclic Systems

Research into heterocyclic compounds encompasses the development of new chemical entities with potential applications in drug development and materials science. For example, novel pyrazino[2′,3′:4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]-pyrimidin-5(4H)-ones were synthesized through an efficient one-pot procedure, demonstrating the versatility of heterocyclic chemistry in generating complex molecules with potential therapeutic uses (J. F. Campos et al., 2017).

Antimicrobial and Antitumor Properties

Several heterocyclic compounds have been evaluated for their antimicrobial and antitumor properties. New triazolo[4,3-b]pyridazinones, for example, were synthesized and assessed for their in vitro cytotoxic antitumor properties, showing the importance of these compounds in the development of new anticancer agents (E. Rakib et al., 2006). Similarly, some heterocyclic compounds based on 6-chloropyridazin-3-(2H)-thione were synthesized and showed significant antimicrobial activity, highlighting their potential in addressing microbial resistance (N. M. El-Salam et al., 2013).

Mechanism of Action

Safety and Hazards

The safety and hazards of 1,2,4-triazoles and pyridazines can also vary widely. Some compounds have shown potential toxicity . Therefore, it’s important to handle these compounds with care and use appropriate safety measures.

Future Directions

The future research directions in the field of 1,2,4-triazoles and pyridazines are vast. Researchers are continuously exploring new synthetic approaches for these compounds and their derivatives, along with their diverse pharmacological activities . They are also investigating the structure–activity relationship of these compounds, which have profound importance in drug design, discovery, and development .

properties

IUPAC Name

2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-11-18-19-15-5-6-16(21-24(11)15)22-8-12(9-22)10-23-17(25)7-13-3-2-4-14(13)20-23/h5-7,12H,2-4,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKNUTFJEMYBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)CN4C(=O)C=C5CCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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